![molecular formula C11H6F6N2O4S B2547939 3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1020252-42-9](/img/structure/B2547939.png)
3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups . The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, which can influence the acidity and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography and NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethoxy groups and the 1,2,4-oxadiazole ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. These properties could include its boiling point, density, and acidity .Applications De Recherche Scientifique
Novel Antitumor Agents
A synthetic nitric oxide-releasing derivative of farnesylthiosalicylic acid, which shares structural similarity with the target compound, has shown promising results as an anticancer agent in both in vitro and in vivo experiments. It undergoes various metabolic transformations, including reduction, hydroxylation, and hydrolysis, in the presence of rat intestinal microflora, which could be relevant for understanding the mechanism of action and metabolic pathway of related compounds like 3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole (Wang et al., 2014).
Antimicrobial and Antitubercular Activities
Novel sulfonyl derivatives, including those related to 1,2,4-oxadiazoles, have demonstrated significant antimicrobial and antitubercular properties. These compounds, synthesized and characterized through various analytical techniques, exhibited moderate to significant activities against bacteria and fungi, as well as Mycobacterium tuberculosis, suggesting their potential as antimicrobial and antitubercular agents (Kumar et al., 2013).
Plant Protection
Sulfone derivatives containing the 1,3,4-oxadiazole moiety have been designed, synthesized, and shown to possess promising in vitro antibacterial activities against tobacco bacterial wilt caused by Ralstonia solanacearum. These compounds could be explored further for the development of new bactericides to protect plants (Xu et al., 2012).
Fluorination Techniques
Research on the fluorination of 3,5-diarylisoxazoles, including compounds structurally related to the target compound, has provided insights into nuclear fluorination techniques using Selectfluor®. This work has implications for the synthesis of fluorinated derivatives of oxadiazoles, which could be relevant for the development of new materials or pharmaceuticals (Stephens & Blake, 2004).
Hydroarylation and Polymer Synthesis
The hydroarylation of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles under metal-free conditions has been studied, leading to products with potential applications in material science and organic synthesis. Additionally, novel copolymers of poly(1,3,4-oxadiazole) that contain sulfo groups have been synthesized, showing promise for applications in ion-exchange membranes and water purification technologies (Zalivatskaya et al., 2017); (Yashchenko et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2O4S/c12-10(13,14)9-18-8(19-23-9)5-24(20,21)7-3-1-6(2-4-7)22-11(15,16)17/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRLIQYTSKVANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

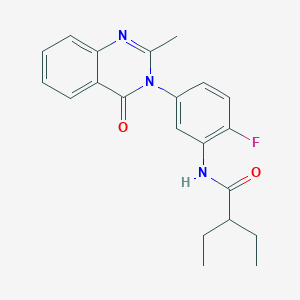
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)
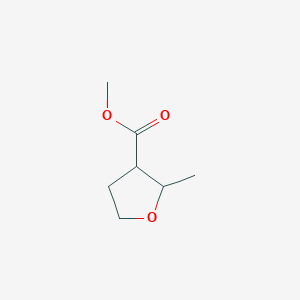

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)

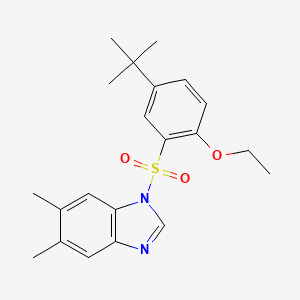
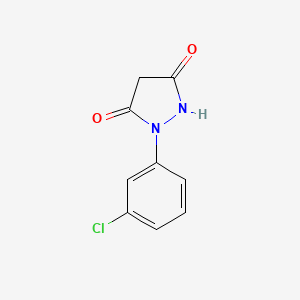

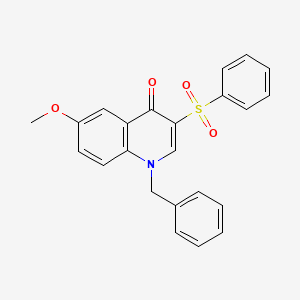

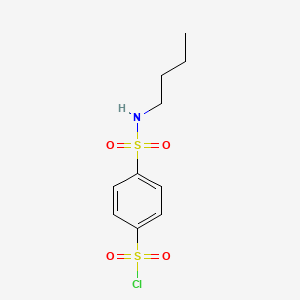
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2547878.png)
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547879.png)